N,N-Bis(2-chloropropyl)-p-toluenesulphonamide

Physicochemical characterization synthetic intermediate procurement distillation/purification optimization

N,N-Bis(2-chloropropyl)-p-toluenesulphonamide (CAS 83898-38-8; molecular formula C13H19Cl2NO2S; molecular weight 324.27 g/mol) is a bifunctional alkylating sulfonamide bearing two 2-chloropropyl arms on the sulfonamide nitrogen, distinguishing it from the more common bis(2-chloroethyl) congener (CAS 42137-88-2). It serves as a synthetic intermediate en route to nitrogen-mustard-type alkylating agents for chemotherapy research, where the steric and electronic properties of the chloropropyl groups modulate alkylation kinetics, DNA crosslinking profiles, and cytotoxicity spectra relative to the chloroethyl analog.

Molecular Formula C13H19Cl2NO2S
Molecular Weight 324.3 g/mol
CAS No. 83898-38-8
Cat. No. B12678744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(2-chloropropyl)-p-toluenesulphonamide
CAS83898-38-8
Molecular FormulaC13H19Cl2NO2S
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CC(C)Cl)CC(C)Cl
InChIInChI=1S/C13H19Cl2NO2S/c1-10-4-6-13(7-5-10)19(17,18)16(8-11(2)14)9-12(3)15/h4-7,11-12H,8-9H2,1-3H3
InChIKeyFQOGAIVBWOJCFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Bis(2-chloropropyl)-p-toluenesulphonamide (CAS 83898-38-8): Procurement-Grade Identity and Physicochemical Baseline for the Bis-Chloropropyl Sulfonamide Intermediate


N,N-Bis(2-chloropropyl)-p-toluenesulphonamide (CAS 83898-38-8; molecular formula C13H19Cl2NO2S; molecular weight 324.27 g/mol) is a bifunctional alkylating sulfonamide bearing two 2-chloropropyl arms on the sulfonamide nitrogen, distinguishing it from the more common bis(2-chloroethyl) congener (CAS 42137-88-2). It serves as a synthetic intermediate en route to nitrogen-mustard-type alkylating agents for chemotherapy research, where the steric and electronic properties of the chloropropyl groups modulate alkylation kinetics, DNA crosslinking profiles, and cytotoxicity spectra relative to the chloroethyl analog. [1] Its principal identification metrics include a calculated density of 1.243 g/cm³, a calculated boiling point of 422.2 °C at 760 mmHg, a flash point of 209.1 °C, and a computed LogP of 4.32, all of which differentiate it from in-class comparators in procurement, handling, and formulation contexts.

Why N,N-Bis(2-chloroethyl)-p-toluenesulfonamide Cannot Simply Replace N,N-Bis(2-chloropropyl)-p-toluenesulphonamide in Research and Synthetic Applications


Although N,N-bis(2-chloroethyl)-p-toluenesulfonamide (CAS 42137-88-2) and the mixed chloroethyl/chloropropyl analog (CAS 25772-51-4) share the p-toluenesulfonamide scaffold, the shift from primary chloroethyl to secondary chloropropyl leaving groups fundamentally alters alkylation rates, steric congestion at the electrophilic center, lipophilicity, and physical handling properties. In the context of nitrogen mustard mechanistic research, the chloropropyl congener exhibits slower hydrolysis kinetics and reduced aziridinium ion formation rates, leading to altered DNA crosslinking preferences that cannot be replicated by the chloroethyl variant. [1] Generic class-level substitution therefore risks compromising both synthetic reproducibility and the fidelity of structure-activity relationship studies where the alkylating-arm architecture is a critical variable.

Quantitative Differentiation Evidence: N,N-Bis(2-chloropropyl)-p-toluenesulphonamide vs. Closest Analogs


Molecular Weight and Boiling Point Differentiation of N,N-Bis(2-chloropropyl)-p-toluenesulphonamide vs. the Bis(2-chloroethyl) Congener

The bis(2-chloropropyl) compound (CAS 83898-38-8) exhibits a molecular weight of 324.27 g/mol and a calculated boiling point of 422.2 °C at 760 mmHg, values that are substantially elevated compared to the bis(2-chloroethyl) comparator (CAS 42137-88-2; MW 296.21 g/mol; bp 409.1 °C at 760 mmHg). This +28.06 g/mol mass differential and +13.1 °C boiling point elevation directly reflect the additional methylene and methyl branching within each chloropropyl arm and carry practical implications for distillation cut collection, GC-MS identification, and shipping/regulatory classifications. [1]

Physicochemical characterization synthetic intermediate procurement distillation/purification optimization

Density Differential and Its Implication for Formulation and Handling of N,N-Bis(2-chloropropyl)-p-toluenesulphonamide

The calculated density of N,N-bis(2-chloropropyl)-p-toluenesulphonamide is 1.243 g/cm³, which is significantly lower than the 1.305 g/cm³ density of the bis(2-chloroethyl) analog (CAS 42137-88-2). This 4.7% reduction in density arises from the introduction of two additional methyl groups (branching) that disrupt crystal packing and increase free volume. The mixed chloroethyl/chloropropyl analog (CAS 25772-51-4) has an intermediate predicted density of ~1.271 g/cm³. [1] When precision volumetric dispensing or gravimetric formulation is required for reproducible biological assay preparation, this density differential translates directly into a measurable mass-per-unit-volume difference that would introduce a systematic error of approximately +5% if one were substituted for the other without recalibration of standard operating procedures.

Density measurement formulation science liquid handling and dispensing

Lipophilicity (LogP) Increase of N,N-Bis(2-chloropropyl)-p-toluenesulphonamide as a Determinant of Membrane Partitioning and Bioavailability

The computed octanol-water partition coefficient (LogP) for N,N-bis(2-chloropropyl)-p-toluenesulphonamide is 4.32, substantially exceeding the LogP of the bis(2-chloroethyl) analog (LogP = 3.54) by +0.78 log units, with the mixed chloropropyl/chloroethyl analog (LogP = 3.93) falling between them. Each 2-chloropropyl group contributes approximately +0.4 LogP units relative to a 2-chloroethyl group under otherwise identical scaffold conditions. According to Lipinski's Rule-of-Five analysis, a LogP above 4 can significantly alter passive membrane permeability, tissue distribution, and metabolic clearance profiles of any downstream drug candidates or probe molecules derived from this intermediate, meaning that researchers cannot extrapolate the cellular uptake behavior observed with the chloroethyl parent to derivatives built on the chloropropyl scaffold without independent experimental verification.

Lipophilicity LogP ADME prediction membrane permeability

Steric Modulation of Alkylation Reactivity: Chloropropyl vs. Chloroethyl Leaving-Group Kinetics as Evidenced by Aromatic Nitrogen Mustard Structure-Activity Studies

Niculescu-Duvaz et al. (1979) systematically compared a panel of aromatic nitrogen mustards and demonstrated that replacing the bis(2-chloroethyl)amino moiety with a bis(2-chloropropyl)amino moiety in the 3-position of 4-methyl-benzoic acid altered the biological activity profile: the bis(2-chloropropyl) derivative was effective against L-1210 mouse leukemia cells, whereas the bis(2-chloroethyl) parent IOB-82 exhibited a different and broader spectrum including activity against W-256 carcinosarcoma. [1] The authors correlated this selectivity shift with reduced hydrolysis rates of the sterically hindered chloropropyl nitrogen mustards, consistent with the well-established principle that secondary alkyl chlorides undergo SN2 aziridinium formation more slowly than primary alkyl chlorides. [2] Although this study evaluated a benzoic acid scaffold rather than the p-toluenesulfonamide scaffold of CAS 83898-38-8, the underlying chloropropyl vs. chloroethyl pharmacophore comparison provides direct class-level inference about the differential alkylation kinetics and biological selectivity expected when the same leaving-group substitution is made on the p-toluenesulfonamide core.

Alkylation kinetics steric hindrance nitrogen mustard DNA crosslinking structure-activity relationship

Cytotoxicity Profile of N,N-Bis(2-chloropropyl)-p-toluenesulphonamide Against Leukemia vs. Breast Cancer Cell Lines

Preliminary cytotoxicity screening data indicate that N,N-bis(2-chloropropyl)-p-toluenesulphonamide exhibits measurable differential activity against HL-60 (leukemia) cells at 5.0 μM vs. MCF-7 (breast cancer) cells at 10.0 μM, suggesting a 2-fold selectivity window favoring the leukemia line. These data, while originating from a vendor datasheet rather than a peer-reviewed publication, provide the only currently accessible quantitative cytotoxicity comparison for the compound against any comparator cell line. Importantly, this 2-fold differential is consistent with the leukemia-selective activity observed by Niculescu-Duvaz et al. for the bis(2-chloropropyl) pharmacophore in the related aromatic nitrogen mustard series, lending internal consistency to the available evidence. [1] No comparable cell-line panel data are publicly available for the bis(2-chloroethyl) analog (CAS 42137-88-2) tested under identical conditions, so a direct head-to-head cytotoxicity comparison cannot currently be made.

Cytotoxicity HL-60 MCF-7 anticancer screening cell line selectivity

Supplier Availability and Procurement Practicality: N,N-Bis(2-chloropropyl)-p-toluenesulphonamide as a Less Commoditized Intermediate Compared with the Bis(2-chloroethyl) Analog

A supplier landscape assessment reveals that N,N-bis(2-chloroethyl)-p-toluenesulfonamide (CAS 42137-88-2) is widely available from multiple established vendors (Aladdin, TCI, ABCR, Fisher Scientific, AngeneChemical) at technical grade (90%+) with transparent pricing, whereas N,N-bis(2-chloropropyl)-p-toluenesulphonamide (CAS 83898-38-8) is stocked by fewer suppliers (principally BenchChem, Smolecule, EvitaChem) and is not listed by major Chinese aggregators such as ChemBlink as having active manufacturer supply. This supply concentration means that procurement of the chloropropyl compound requires engagement with specialized vendors who can provide batch-specific Certificates of Analysis and purity verification, as opposed to the commodity-level availability of the chloroethyl comparator. For research groups requiring consistent, documented sourcing for regulatory or publication purposes, this procurement complexity is a selection-relevant differentiator.

Chemical sourcing supply chain research chemical procurement intermediate availability

Optimal Procurement-Centric Application Scenarios for N,N-Bis(2-chloropropyl)-p-toluenesulphonamide (CAS 83898-38-8)


Structure-Activity Relationship Studies of Nitrogen Mustard Alkylation Kinetics and DNA Crosslinking Selectivity

Investigators studying how the steric environment of the alkylating arm influences aziridinium ion formation rates, DNA crosslinking efficiency, and sequence preference should procure the bis(2-chloropropyl) sulfonamide specifically to introduce a sterically hindered electrophile. The class-level inference from Niculescu-Duvaz et al. demonstrates that the additional methyl substituent on each alkylating arm is sufficient to alter biological selectivity profiles (L-1210 vs. W-256 cancer models). This compound enables controlled comparisons where the sulfonamide scaffold is held constant while the leaving-group architecture is varied from primary (chloroethyl) to secondary (chloropropyl) chloride, isolating the contribution of steric effects to the overall alkylation mechanism.

Prodrug and Targeted Delivery Construct Design Requiring Modulated Lipophilicity

Medicinal chemists seeking to build p-toluenesulfonamide-based prodrugs with elevated LogP for enhanced membrane permeability or blood-brain barrier penetration should select the chloropropyl intermediate over the chloroethyl variant. The +0.78 LogP differential represents an approximately 6-fold increase in calculated lipid partitioning, which can drive tissue distribution toward lipid-rich compartments. This property is particularly relevant for designing CNS-targeted alkylating prodrugs or for tuning the pharmacokinetic profile of antibody-drug conjugate (ADC) payloads where the linker-payload LogP governs bystander killing effects. [1]

High-Temperature Synthetic Transformations Requiring Thermal Stability Beyond 400 °C

Synthetic chemists planning reactions that require distillation or sustained heating above 400 °C should note that the boiling point of 422.2 °C (vs. 409.1 °C for the chloroethyl analog) provides a 13 °C wider thermal stability window in open-vessel conditions before decomposition or charring. While both compounds are presumably used as solution-phase intermediates rather than neat high-temperature reactants, this boiling point differential also dictates the appropriate GC injection port temperature and column temperature ramp for analytical purity determination, co-elution with common solvent impurities, and method validation—practical considerations that directly affect quality control workflows in kilo-lab and pilot-plant settings.

Leukemia-Selective Cytotoxicity Tool Compound for Hematological Cancer Research

Researchers exploring differential sensitivity of hematological vs. solid tumor cell lines to alkylating agents can employ the bis(2-chloropropyl) sulfonamide as a starting scaffold based on its observed ~2-fold selectivity for HL-60 leukemia cells over MCF-7 breast cancer cells (supporting evidence from vendor screening data). This selectivity profile aligns with the historical finding that the bis(2-chloropropyl) pharmacophore preferentially targets L-1210 leukemia in vivo. [1] While confirmatory peer-reviewed data are needed to validate the claimed IC50 values, the consistent pattern across independent datasets supports the use of this compound as a biased-activity probe for leukemia mechanistic studies, in contrast to the broader-spectrum activity expected from the chloroethyl congeners.

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